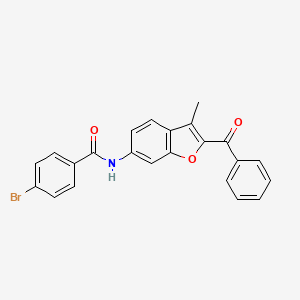
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-bromobenzamide
Übersicht
Beschreibung
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-bromobenzamide, also known as BMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various research studies.
Wirkmechanismus
The mechanism of action of N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-bromobenzamide involves the inhibition of various molecular targets, including tubulin, histone deacetylases, and heat shock protein 90 (Hsp90). N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-bromobenzamide has been found to bind to the colchicine-binding site of tubulin, leading to the disruption of microtubule dynamics and eventual cell death. N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-bromobenzamide has also been shown to inhibit the activity of histone deacetylases, leading to the activation of pro-apoptotic genes and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-bromobenzamide has been found to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells, inhibition of amyloid-beta peptide aggregation, and neuroprotective effects against neurodegenerative diseases. N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-bromobenzamide has also been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-bromobenzamide has several advantages for lab experiments, including its high potency and selectivity towards molecular targets, making it a useful tool for studying various biological processes. However, N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-bromobenzamide also has some limitations, including its low solubility and potential toxicity at higher concentrations, which may affect its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-bromobenzamide, including the development of more potent and selective derivatives, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its mechanism of action in more detail. Additionally, further studies are needed to determine the optimal dosage and administration route for N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-bromobenzamide in various disease models.
Wissenschaftliche Forschungsanwendungen
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-bromobenzamide has been extensively studied for its potential therapeutic applications in various fields, including cancer research, neuropharmacology, and drug discovery. In cancer research, N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-bromobenzamide has been found to exhibit potent anticancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-bromobenzamide has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
In neuropharmacology, N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-bromobenzamide has been studied for its neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-bromobenzamide has been found to inhibit the aggregation of amyloid-beta peptides, which are known to play a crucial role in the pathogenesis of Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-bromobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrNO3/c1-14-19-12-11-18(25-23(27)16-7-9-17(24)10-8-16)13-20(19)28-22(14)21(26)15-5-3-2-4-6-15/h2-13H,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHOILTRKLGOIBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)Br)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-bromobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



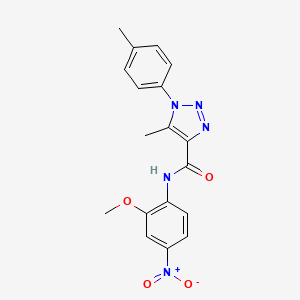
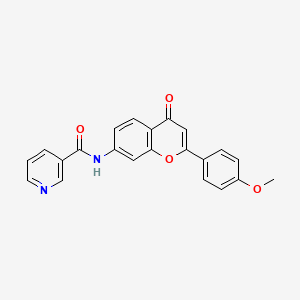
![2-iodo-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B3305383.png)
![N-{4-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]phenyl}-N,N-dimethylamine](/img/structure/B3305385.png)
![N-[(4-Aminophenyl)sulfonyl]isonicotinamide 1-oxide](/img/structure/B3305392.png)
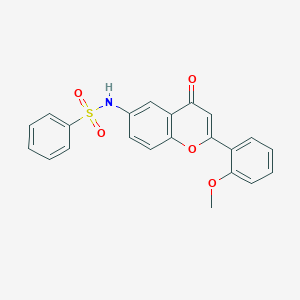
![3-chloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B3305414.png)

![3-oxo-2-phenyl-5-propyl-N-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3305424.png)
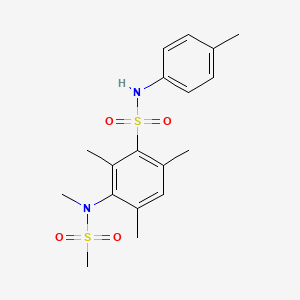

![3-[(2-Methylbenzyl)amino]propanoic acid](/img/structure/B3305436.png)
![2-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile](/img/structure/B3305445.png)
![4-bromo-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide](/img/structure/B3305466.png)